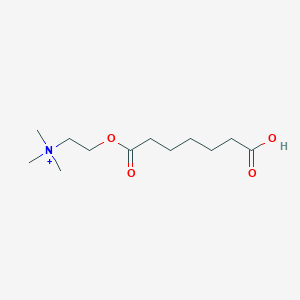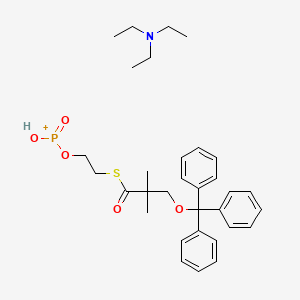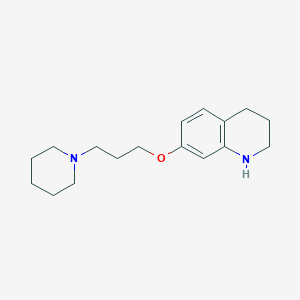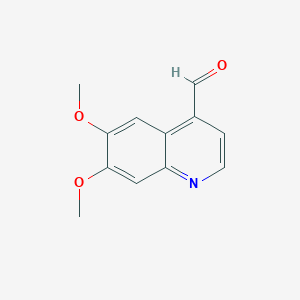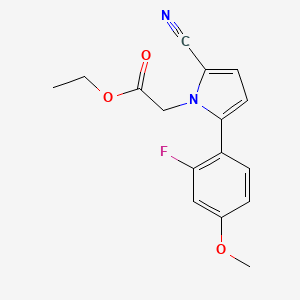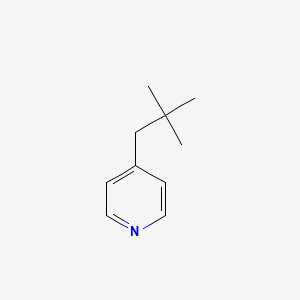
4-Neopentylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Neopentylpyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The addition of a neopentyl group to the fourth position of the pyridine ring results in this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Neopentylpyridine typically involves multiple steps. One common method starts with 4-pyridylaldehyde as the raw material. This compound reacts with a format reagent to generate 4-(2-hydroxy neopentyl) pyridine. The intermediate is then reduced to form 4-neopentyl pyridine. Further oxidation of this intermediate yields 4-neopentyl pyridine oxide, which is finally chlorinated to produce 2-chloro-4-neopentyl pyridine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of easily obtainable raw materials and simple operational steps, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Neopentylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-neopentyl pyridine oxide.
Reduction: Reduction reactions can convert intermediates back to 4-neopentyl pyridine.
Substitution: The compound can undergo substitution reactions, particularly halogenation, to form derivatives like 2-chloro-4-neopentyl pyridine.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride are used.
Chlorinating Agents: Chlorine or other chlorinating reagents are employed for halogenation.
Major Products: The major products formed from these reactions include 4-neopentyl pyridine oxide and 2-chloro-4-neopentyl pyridine .
Wissenschaftliche Forschungsanwendungen
4-Neopentylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Neopentylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-vinylpyrimidine: This compound undergoes similar substitution reactions and has comparable structural features.
Pyridine and Pyrrole: These are basic heterocyclic compounds with similar electronic structures and reactivity patterns.
Uniqueness: 4-Neopentylpyridine is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H15N |
|---|---|
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
4-(2,2-dimethylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
FZTFAYKHFMWDKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


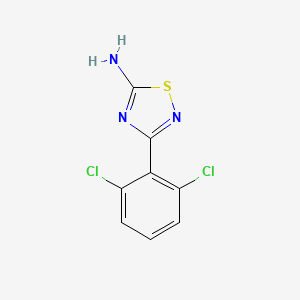

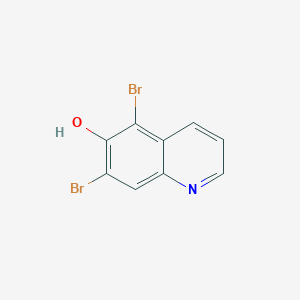


![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)

